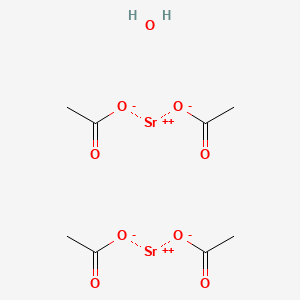
Distrontium;tetraacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distrontium tetraacetate hydrate is a chemical compound consisting of two strontium ions, four acetate ions, and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of distrontium tetraacetate hydrate typically involves the reaction of strontium carbonate or strontium hydroxide with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form.
Industrial Production Methods
In industrial settings, the production of distrontium tetraacetate hydrate can be scaled up by using large reactors and controlled evaporation techniques. The purity of the final product is ensured through multiple stages of filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
Distrontium tetraacetate hydrate can undergo various chemical reactions, including:
Oxidation: The acetate ions can be oxidized to form carbon dioxide and water.
Reduction: The strontium ions can be reduced under specific conditions to form elemental strontium.
Substitution: The acetate ions can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Elemental strontium.
Substitution: Strontium chloride or strontium nitrate, depending on the substituting anion.
Scientific Research Applications
Distrontium tetraacetate hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other strontium compounds.
Biology: Investigated for its potential role in bone health and as a calcium substitute in biological systems.
Medicine: Explored for its potential use in radiographic imaging due to the radiopacity of strontium.
Industry: Utilized in the production of specialty ceramics and glass.
Mechanism of Action
The mechanism of action of distrontium tetraacetate hydrate involves the interaction of strontium ions with biological and chemical systems. Strontium ions can replace calcium ions in biological systems, affecting bone metabolism and other calcium-dependent processes. The acetate ions can participate in metabolic pathways, providing energy and carbon sources.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that binds to metal ions, similar to how acetate ions interact with strontium.
Tetrasodium ethylenediaminetetraacetate dihydrate: Another chelating agent with similar properties.
Uniqueness
Distrontium tetraacetate hydrate is unique due to its specific combination of strontium and acetate ions, which provides distinct chemical and biological properties
Properties
IUPAC Name |
distrontium;tetraacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.H2O.2Sr/c4*1-2(3)4;;;/h4*1H3,(H,3,4);1H2;;/q;;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCPBKJDSZLZPO-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sr+2].[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O9Sr2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














